Fmoc-N-Me-Phe(4-Me)-OH
Description
Fmoc-Phe(4-Me)-OH (CAS: 199006-54-7) is a para-methyl-substituted phenylalanine derivative protected by a fluorenylmethyloxycarbonyl (Fmoc) group. Its molecular formula is C₂₅H₂₃NO₄, with a molecular weight of 401.45 g/mol . This compound is widely used as a building block in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s base-labile properties, which allow orthogonal deprotection under mild conditions. The 4-methyl substituent on the phenyl ring enhances hydrophobicity, influencing peptide folding and interactions in target applications such as drug development and biochemical studies .
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-methylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-17-11-13-18(14-12-17)15-24(25(28)29)27(2)26(30)31-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFRVZCXEQFQKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N-Me-Phe(4-Me)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of phenylalanine is protected using the Fmoc group. This is usually achieved by reacting phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.
Methylation of the Nitrogen Atom: The protected amino acid is then subjected to methylation using a suitable methylating agent like methyl iodide or dimethyl sulfate.
Methylation of the Phenyl Ring: The final step involves the methylation of the phenyl ring, which can be achieved using reagents like methyl triflate or methyl iodide under specific conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Fmoc-N-Me-Phe(4-Me)-OH can undergo oxidation reactions, particularly at the methyl groups on the nitrogen and phenyl ring.
Reduction: Reduction reactions can target the carbonyl group of the Fmoc protecting group, leading to the removal of the protecting group.
Substitution: The compound can participate in substitution reactions, especially at the phenyl ring and the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions on the phenyl ring.
Major Products:
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Deprotected amino acids or reduced derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Fmoc-N-Me-Phe(4-Me)-OH is widely used in peptide synthesis as a building block. The Fmoc group provides protection to the amino group, allowing for selective reactions at other sites.
Biology: In biological research, the compound is used to study protein interactions and functions. Its modified structure can help in understanding the role of specific amino acid residues in proteins.
Medicine: The compound has potential applications in drug development, particularly in the design of peptide-based therapeutics. Its stability and reactivity make it a valuable tool in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of specialized peptides and proteins for various applications, including biotechnology and pharmaceuticals.
Mechanism of Action
The mechanism of action of Fmoc-N-Me-Phe(4-Me)-OH involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other sites. Once incorporated, the compound can influence the structure and function of the resulting peptides or proteins.
Molecular Targets and Pathways: The compound targets specific amino acid residues in peptides and proteins, influencing their interactions and functions. It can also participate in various biochemical pathways, depending on its incorporation into different molecules.
Comparison with Similar Compounds
Para-Substituted Phenylalanine Derivatives
Substituents at the para position of phenylalanine significantly alter physicochemical properties and biological activity. Key examples include:
Key Trends :
- Hydrophobicity: 4-tBu > 4-Me > 4-F > 4-CN > 4-NO₂ .
- Electron Effects: 4-NO₂ and 4-CN are electron-withdrawing, while 4-tBu and 4-Me are electron-donating, affecting peptide electronic environments .
Backbone-Modified Analogues
Fmoc-α-Me-L-Phe-OH
This compound features a methyl group at the α-carbon of phenylalanine (C₂₅H₂₃NO₄; MW 401.45 g/mol). The α-methylation restricts backbone rotation, promoting helical or β-sheet conformations in peptides. Unlike Fmoc-Phe(4-Me)-OH, this modification directly impacts secondary structure rather than side-chain interactions .
Boc-Phe(4-Me)-OH
Using a tert-butoxycarbonyl (Boc) protecting group (C₁₅H₂₁NO₄; MW 279.33 g/mol), this derivative is acid-labile, making it suitable for Boc-SPPS strategies. Compared to Fmoc-Phe(4-Me)-OH, it requires harsher deprotection conditions (e.g., trifluoroacetic acid) .
Stereochemical Variants
Fmoc-D-Phe(4-Me)-OH
The D-isomer (CAS: 204260-38-8) shares identical molecular weight and formula with its L-counterpart but exhibits mirror-image chirality. D-amino acids enhance proteolytic resistance in therapeutic peptides, though they may reduce target affinity .
Functionalized Derivatives
Fmoc-Phe(4-NHBoc)-OH
This compound (C₂₉H₃₀N₂O₆; MW 502.56 g/mol) features a Boc-protected amine at the para position, enabling post-synthetic modifications such as crosslinking or fluorophore conjugation .
Biological Activity
Fmoc-N-Me-Phe(4-Me)-OH, or Fmoc-N-Methyl-Phenylalanine(4-Methyl)-Hydroxyl, is a modified amino acid widely utilized in peptide synthesis and drug development. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which facilitates selective reactions during the assembly of peptides. The incorporation of N-methyl and para-methyl groups enhances its chemical properties, influencing the biological activity of peptides synthesized from it. This article reviews the biological activity associated with this compound, highlighting its applications in research and potential therapeutic uses.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Fmoc Group : Protects the amino group, allowing for controlled peptide synthesis.
- N-Methyl Group : Enhances stability and bioavailability of peptides.
- Para-Methyl Substitution : Modifies the electronic properties of the phenyl ring, potentially affecting peptide interactions with biological targets.
The molecular formula for this compound is CHNO with a molecular weight of 413.46 g/mol.
Synthesis Methods
The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), which allows for efficient assembly of peptides. A recent study detailed a protocol utilizing 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group, facilitating methylation without racemization during synthesis . This method enhances scalability and cost-effectiveness for producing larger quantities of this compound.
Biological Activity
While specific biological activities of this compound are not extensively documented, its role as a building block in peptide synthesis suggests significant potential for various biological applications. Peptides synthesized using this compound may exhibit diverse biological activities depending on their sequences and structures.
Potential Applications:
- Drug Development : Modified peptides can enhance pharmacological properties such as stability and bioactivity, making them suitable candidates for therapeutic applications.
- Targeted Drug Delivery : Peptides containing this compound may be designed to target specific biological pathways or functions due to their structural modifications.
- Biochemical Research : Investigating the interactions of peptides synthesized with this compound can provide insights into their roles in biological systems.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Key Features |
|---|---|
| Fmoc-Phenylalanine-OH | Lacks N-methyl group; basic phenyl structure |
| Fmoc-N-Methyl-Phenylalanine-OH | Lacks para-methyl substitution; simpler structure |
| Fmoc-N-Methyl-Phenylalanine(4-Chloro)-OH | Contains chlorine; affects reactivity |
The unique combination of N-methyl and para-methyl substitutions in this compound enhances its stability, solubility, and reactivity compared to its analogs, making it particularly valuable in specialized applications within peptide chemistry and drug development.
Case Studies
- Peptide Synthesis : A study demonstrated the incorporation of this compound into various peptide sequences, revealing enhanced stability and bioactivity compared to peptides synthesized with standard phenylalanine.
- Drug Interaction Studies : Research has shown that peptides containing this modified amino acid can effectively bind to specific receptors, indicating potential therapeutic applications.
Q & A
Q. What are the recommended methods for synthesizing Fmoc-N-Me-Phe(4-Me)-OH, and how can purity be ensured during synthesis?
Synthesis typically involves sequential protection of the amino group with Fmoc and methylation of the α-amino position. A common approach includes:
N-Methylation : Use methyl iodide or dimethyl sulfate under basic conditions (e.g., Na₂CO₃) to methylate the α-amino group of Phe(4-Me)-OH .
Fmoc Protection : React the N-methylated derivative with Fmoc-Cl in a water-acetone mixture (1:1) for 3–4 hours, followed by neutralization .
Purification : Use automated flash chromatography with gradients of ethyl acetate/hexane or DCM/methanol to remove unreacted reagents and byproducts .
Purity Validation : Confirm via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and mass spectrometry (expected [M+H]⁺ ~415.5 Da) .
Q. How does the solubility profile of this compound influence its application in solid-phase peptide synthesis (SPPS)?
Solubility in polar aprotic solvents (e.g., DMF or DCM) is critical for SPPS. Based on analogous Fmoc-Phe derivatives:
Q. What analytical techniques are most effective for characterizing this compound?
- NMR : Confirm stereochemistry and substitution patterns. Key signals:
- Mass Spectrometry : ESI-MS in positive mode to verify molecular ion ([M+Na]⁺ expected ~437.5 Da) .
- HPLC : Use a C18 column with UV detection at 265 nm (Fmoc absorbance) to assess purity (>95% recommended) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point, LogP) for this compound?
Discrepancies in literature data (e.g., melting points ranging from 169–173°C vs. 160–165°C for analogs ) often arise from:
- Purity Differences : Recrystallize the compound from ethanol/water mixtures to standardize purity.
- Analytical Variability : Cross-validate using DSC (differential scanning calorimetry) for precise melting points and HPLC for LogP estimation .
- Hydration States : Characterize via TGA (thermogravimetric analysis) to detect solvent or water retention .
Q. What strategies optimize coupling efficiency of this compound in challenging peptide sequences (e.g., β-sheet-prone regions)?
- Coupling Reagents : Use HATU/DIPEA in DMF for sterically hindered residues, which enhances activation of the carboxylate .
- Temperature Control : Perform couplings at 40–50°C to reduce aggregation .
- Pseudoproline Dipeptides : Incorporate adjacent Ser(ψMe,Mepro) or Thr(ψMe,Mepro) residues to disrupt secondary structures .
- Double Coupling : Monitor by Kaiser test and repeat coupling with fresh reagents if needed .
Q. How does the stability of this compound under acidic vs. basic conditions impact its use in peptide synthesis?
- Acidic Conditions : The Fmoc group is labile in piperidine/DMF (20% v/v), requiring deprotection times ≤30 minutes to prevent side reactions .
- Basic Conditions : Stable under SPPS coupling conditions (pH 8–9), but prolonged exposure to strong bases (e.g., NaOH) may hydrolyze the ester .
- Storage : Store at –20°C under argon to prevent moisture-induced degradation (>2 years stability) .
Q. What methodologies are recommended for analyzing and mitigating racemization during incorporation of this compound?
Q. How can researchers design experiments to evaluate the impact of the 4-methyl substituent on peptide conformation and bioactivity?
- Comparative Studies : Synthesize peptides with Phe(4-Me), Phe(4-Cl) , and Phe(4-F) to assess substituent effects.
- Structural Analysis : Use CD spectroscopy and MD simulations to correlate side-chain bulkiness with α-helix/β-sheet propensity .
- Bioactivity Assays : Test receptor binding (e.g., GPCRs) to determine steric/electronic contributions of the 4-Me group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
